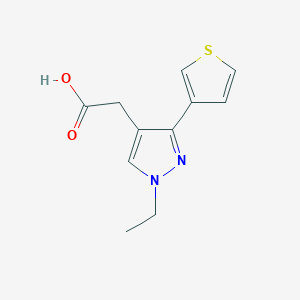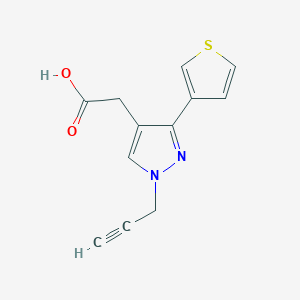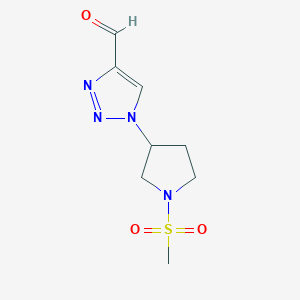
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid
Vue d'ensemble
Description
“2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid” is a compound that contains a thiophene ring. Thiophene is a five-membered heterocycle that contains one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom .Chemical Reactions Analysis
The synthesis of thiophene derivatives involves various chemical reactions, including the Gewald reaction . In one example, 1-ethyl-3-methylimidazolium ethyl sulfate (EmimEtSO4) was used as the solvent under mild conditions without any bases .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research has demonstrated the versatility of pyrazole derivatives in synthesizing a wide array of heterocyclic compounds. For instance, Abdelhamid and Afifi (2010) synthesized new thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety, showcasing the reactivity of pyrazole derivatives towards creating structurally diverse molecules with potential biological activities (Abdelhamid & Afifi, 2010). Similarly, Gomha et al. (2016) synthesized 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes, indicating the compound's utility in creating new molecules with significant anti-tumor properties (Gomha, Edrees, & Altalbawy, 2016).
Antimicrobial and Antitumor Activities
The synthesized heterocycles derived from pyrazole compounds have been evaluated for their biological activities. Muralikrishna et al. (2014) synthesized 1,3,4 oxadiazole derivatives containing an indole moiety bearing tetrazole and assessed their antimicrobial activity, showcasing the potential of pyrazole derivatives in contributing to the development of new antimicrobial agents (Muralikrishna et al., 2014). Furthermore, compounds synthesized by incorporating pyrazole derivatives have shown promising results in anti-tumor activity screening, indicating their potential in cancer research.
Orientations Futures
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of “2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid” and similar compounds could involve further exploration of their synthesis, properties, and potential biological activities.
Propriétés
IUPAC Name |
2-(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-13-6-9(5-10(14)15)11(12-13)8-3-4-16-7-8/h3-4,6-7H,2,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRRAWOBUJABDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CSC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















